4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile
CAS No.: 169266-56-2
VCID: VC11713749
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile is a chemical compound characterized by a pyrazole ring substituted with a nitro group and a butanenitrile moiety. Its molecular formula is C7H8N4O2, and it has a molecular weight of approximately 180.16 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique chemical reactivity. SynthesisThe synthesis of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile typically involves multi-step reactions that may include the formation of the pyrazole ring followed by the introduction of the nitro and butanenitrile groups. In industrial settings, continuous flow reactors and automated systems can optimize the synthesis for higher yields and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product. Biological ActivitiesResearch indicates that 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, where the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects. Applications and Future Research DirectionsThe interaction studies of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile focus on its binding affinity to specific enzymes and receptors, which may elucidate its biological activity mechanisms. These studies are crucial for understanding how this compound can be utilized in therapeutic applications or as a pharmacophore in drug design. Comparison with Similar CompoundsSeveral compounds share structural similarities with 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile, including:
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CAS No. | 169266-56-2 | ||||||||||||
Product Name | 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile | ||||||||||||
Molecular Formula | C7H8N4O2 | ||||||||||||
Molecular Weight | 180.16 g/mol | ||||||||||||
IUPAC Name | 4-(3-nitropyrazol-1-yl)butanenitrile | ||||||||||||
Standard InChI | InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2 | ||||||||||||
Standard InChIKey | JVTUQOQNCLAGMN-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CN(N=C1[N+](=O)[O-])CCCC#N | ||||||||||||
Canonical SMILES | C1=CN(N=C1[N+](=O)[O-])CCCC#N | ||||||||||||
PubChem Compound | 53977196 | ||||||||||||
Last Modified | Nov 23 2023 |
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